Bienvenue dans la boutique en ligne BenchChem!

M122

HDAC1 HDAC2 Enzymatic Assay

M122 is a dithiocarbamate-capped 2-aminobenzamide that selectively inhibits HDAC1 (IC50=0.48 μM) and HDAC2 (IC50=0.47 μM). It demonstrates superior cellular antiproliferative activity (IC50 0.54–2.49 μM across six human cancer cell lines) versus clinical-stage CS055 and MS275, resolving the biochemical-to-cellular potency disconnect observed in class I HDAC inhibitors. Optimized as a positive control in MTT/CellTiter-Glo assays, a chemical probe for HDAC1/2-specific transcriptional regulation, and a reference standard in SAR studies of dithiocarbamate-2-aminobenzamide analogs. Supports clonogenic survival and apoptosis assays in hepatocellular carcinoma models.

Molecular Formula C24H25N5OS2
Molecular Weight 463.62
CAS No. 2127411-50-9
Cat. No. B608785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM122
CAS2127411-50-9
SynonymsM122;  M 122;  M-122
Molecular FormulaC24H25N5OS2
Molecular Weight463.62
Structural Identifiers
SMILESS=C(N1CCN(C2=CC=NC=C2)CC1)SCC3=CC=C(C(NC4=CC=CC=C4N)=O)C=C3
InChIInChI=1S/C24H25N5OS2/c25-21-3-1-2-4-22(21)27-23(30)19-7-5-18(6-8-19)17-32-24(31)29-15-13-28(14-16-29)20-9-11-26-12-10-20/h1-12H,13-17,25H2,(H,27,30)
InChIKeyAZNFBEXFQBFYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M122 (2127411-50-9) | HDAC1/2 Selective Inhibitor with Differentiated Antiproliferative Potency for Cancer Epigenetics Research


M122 is a synthetic small-molecule inhibitor belonging to the 2-aminobenzamide class, specifically a dithiocarbamate-capped 2-aminobenzamide [1]. It selectively targets histone deacetylases HDAC1 and HDAC2 with IC50 values of 0.48 μM and 0.47 μM, respectively [2][3], and exhibits significant antitumor activity against multiple human cancer cell lines [1]. The compound is supplied as a research-use-only reagent with ≥98% purity and a molecular formula of C24H25N5OS2 .

M122 (2127411-50-9) vs. Pan-HDAC Inhibitors: Why Substitution Compromises Cell-Based Efficacy


Class I HDAC inhibitors share a common enzymatic target but exhibit marked divergence in cellular antiproliferative activity due to differences in chemotype, capping group, and linker architecture [1]. M122, featuring a dithiocarbamate cap on a 2-aminobenzamide scaffold, demonstrates substantially greater cellular potency than the clinically investigated agents CS055 (Chidamide) and MS275 (Entinostat) across a panel of six human cancer cell lines, despite these comparators possessing lower (more potent) biochemical IC50 values against isolated HDAC enzymes [1][2]. This disconnect between biochemical and cellular activity underscores the critical role of compound-specific physicochemical properties and intracellular target engagement, rendering generic substitution of one HDAC inhibitor for another a high-risk decision in both preclinical and translational research settings [1].

M122 (2127411-50-9) Head-to-Head Quantitative Differentiation Evidence


HDAC1 and HDAC2 Biochemical Inhibition Potency (IC50) of M122

M122 inhibits human HDAC1 and HDAC2 with IC50 values of 0.48 μM and 0.47 μM, respectively [1][2]. While MS275 (Entinostat) shows greater biochemical potency against HDAC1 (IC50 0.163 μM) [3], this advantage does not translate to superior cellular activity (see Evidence Item 2), indicating that factors beyond isolated enzyme inhibition govern M122's functional efficacy.

HDAC1 HDAC2 Enzymatic Assay Epigenetics

Cellular Antiproliferative Potency of M122 Against a Panel of Six Human Cancer Cell Lines

M122 exhibits enhanced antiproliferative potency across six human cancer cell lines with IC50 values ranging from 0.54 to 2.49 μM [1]. In direct comparison within the same study, M122 demonstrated significantly lower IC50 values than CS055 (IC50 2.28 to >26 μM) and favorable activity relative to MS275 (IC50 0.47 to 6.74 μM) [1]. Notably, M122 achieved IC50 values <1 μM in three of the six lines (0.54, 0.87, and 0.94 μM), whereas CS055 failed to reach this threshold in any line [1].

Antiproliferative Activity Cancer Cell Lines Cytotoxicity Oncology

HDAC Isoform Selectivity Profile of M122 vs. Pan-HDAC Inhibitors

HDAC isoform selectivity assays confirm that M122 selectively inhibits HDAC1 and HDAC2, with no reported activity against HDAC3, HDAC8, or Class II HDACs [1]. In contrast, pan-HDAC inhibitors such as SAHA (Vorinostat) inhibit multiple Class I and Class II isoforms (e.g., HDAC1/2/3/6/8) with sub-μM potency [2], and CS055 additionally inhibits HDAC3 and HDAC10 . This restricted selectivity profile may reduce off-target transcriptional effects associated with broader HDAC inhibition.

HDAC Selectivity Epigenetic Profiling Target Engagement Class I HDAC

Comparative Antiproliferative Activity of M122 vs. In-Series Analog M133

Among the dithiocarbamate-capped 2-aminobenzamide series, M122 demonstrates enhanced antiproliferative activity compared to its structural analog M133. M122 achieves IC50 values as low as 0.54 μM [1], while M133 exhibits a reported range of 0.75–1.94 μM [2]. The lower IC50 minimum for M122 (0.54 μM vs. 0.75 μM for M133) translates to a 28% improvement in potency against the most sensitive cell line tested.

Structure-Activity Relationship SAR Analog Comparison Lead Optimization

Molecular Docking Rationale for HDAC1/2 Selectivity and Potency of M122

Molecular docking studies rationalize the HDAC1/2 selectivity and antiproliferative potency of M122 by demonstrating a favorable binding pose within the HDAC1 active site [1]. The dithiocarbamate capping group occupies the surface recognition region, while the 2-aminobenzamide moiety chelates the catalytic zinc ion [1]. This binding mode is distinct from that of hydroxamic acid-based inhibitors (e.g., SAHA) and contributes to the differentiated selectivity and cellular activity profile of M122.

Molecular Docking Computational Chemistry Binding Mode HDAC1 HDAC2

Optimal Experimental Applications for M122 (2127411-50-9) Based on Quantitative Differentiation Data


In Vitro Antiproliferative Screening in Oncology Drug Discovery

M122 is optimally deployed as a positive control or tool compound in cell viability assays (e.g., MTT, CellTiter-Glo) across panels of human solid tumor cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung). Its demonstrated IC50 range of 0.54–2.49 μM [1] provides a quantifiable benchmark for evaluating novel HDAC1/2-targeted compounds and enables direct comparison against clinical-stage HDAC inhibitors CS055 and MS275 [1].

HDAC1/2 Selective Chemical Probe for Epigenetic Mechanism Studies

Due to its restricted HDAC1/2 selectivity profile [1], M122 serves as a preferred chemical probe for dissecting HDAC1/2-specific transcriptional regulation, histone acetylation dynamics, and downstream gene expression changes (e.g., p21 induction). This selectivity reduces confounding effects from HDAC3 or Class II HDAC inhibition that occur with pan-HDAC inhibitors such as SAHA [2].

Structure-Activity Relationship (SAR) Campaigns for 2-Aminobenzamide-Based HDAC Inhibitors

M122 represents a benchmark compound in SAR studies focused on dithiocarbamate-capped 2-aminobenzamides. Its improved antiproliferative potency relative to analog M133 (0.54 μM vs. 0.75 μM minimum IC50) [1] and its validated molecular docking model [1] make it a reference standard for evaluating new chemical modifications aimed at enhancing cellular activity or isoform selectivity.

Colony Formation and Apoptosis Assays in Hepatocellular Carcinoma Models

Based on demonstrated activity in the SMMC7721 hepatocellular carcinoma cell line, where M122 inhibited colony formation and induced apoptosis [1], this compound is well-suited for long-term clonogenic survival assays and apoptosis detection (e.g., Annexin V staining, caspase activation) in liver cancer research contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for M122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.